(Tetrahydrofuran-3-yl)hydrazine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
oxolan-3-ylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLCZLKTRQROTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676976 | |
| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211514-64-5 | |
| Record name | (Oxolan-3-yl)hydrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reduction of Formula II to Formula III
The initial step reduces (S)-tetrahydrofuran-3-carboxylate (Formula II) to the corresponding alcohol (Formula III) using catalytic hydrogenation or borohydride agents. For instance, sodium borohydride in methanol at 0–10°C achieves >95% conversion. The product is isolated via solvent removal under reduced pressure, typically employing toluene or methanol.
Acidic/Basic Hydrolysis to Formula IV
Formula III undergoes hydrolysis under acidic (HCl) or basic (NaOH) conditions to yield the diol (Formula IV). Reaction temperatures between 20–25°C prevent side reactions, with completion monitored by thin-layer chromatography (TLC).
Esterification to Formula V
The diol is esterified using sulfonic or phosphoric acid derivatives (e.g., mesyl chloride) in dichloromethane. Triethylamine acts as a base, achieving near-quantitative yields. Key parameters include maintaining a stoichiometric ratio of 1:1.2 (diol:esterifying agent) and temperatures below 25°C.
Coupling with Hydrazine Derivatives
Formula V reacts with tert-butyl carbazate (Formula VI) in tetrahydrofuran (THF) to form the protected hydrazine (Formula VII). This step requires anhydrous conditions and catalytic p-toluenesulfonic acid, with yields exceeding 85% after 12–24 hours.
Deprotection and Salt Formation
Final deprotection of Formula VII via hydrochloric acid hydrolysis (6M HCl, 20–25°C) produces the free hydrazine, which precipitates as the dihydrochloride salt upon addition of isopropyl alcohol. Example 5 reports a 78% yield with >99.5% purity.
Alternative Single-Pot Hydrazination Strategies
Recent advances explore direct hydrazine incorporation without intermediate protection. A notable method from WO2008080891A2 employs acylation followed by hydrazinolysis.
Acylation of Tetrahydrofuran Derivatives
Tetrahydrofuran-3-carboxamide reacts with hydrazine hydrate in refluxing ethanol, forming the hydrazide intermediate. This step avoids costly protecting groups but requires precise pH control (pH 8–9) to minimize decomposition.
Acid-Catalyzed Cyclization and Salt Formation
The hydrazide undergoes cyclization in concentrated HCl, yielding the dihydrochloride salt. While this route reduces step count, enantiomeric purity drops to 92–94%, necessitating recrystallization from ethanol/water mixtures.
Comparative Analysis of Methodologies
The table below contrasts key metrics for the two primary routes:
The multi-step approach dominates industrial production due to superior purity and scalability, despite higher costs. The single-pot method remains viable for small-scale applications prioritizing cost over purity.
Solvent and Reaction Optimization
Solvent Selection
Isopropyl alcohol and toluene are preferred for crystallization due to their low solubility for the dihydrochloride salt. Methanol co-distillation removes residual solvents effectively, as demonstrated in Example 6.
Temperature Control
Maintaining temperatures below 40°C during HCl quenching prevents HCl volatilization and ensures consistent salt formation. Chilled isopropyl alcohol (−15°C) enhances crystal size and filterability.
Reaction Monitoring
Gas chromatography (GC) and TLC are standard for tracking reaction progress. For hydrolysis steps, pH titration ensures complete acid neutralization before isolation.
Industrial-Scale Production Insights
Equipment Design
Stainless steel reactors with glass linings prevent HCl corrosion. Distillation units incorporate vacuum jackets to maintain temperatures below 40°C during solvent removal.
Analyse Chemischer Reaktionen
Types of Reactions
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Drug Development :
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride serves as an intermediate in the synthesis of various biologically active compounds. It has been utilized in the development of:
- PDE9 Inhibitors : These compounds enhance NO-cGMP signaling pathways, which are crucial for various physiological processes .
- 1H-Pyrazolo[4,3-c]quinolin-4(5H)-one Derivatives : This class of compounds has shown promise in treating neurodegenerative diseases and cancer due to their ability to modulate specific biological pathways .
2. Biological Activity :
Research indicates that (Tetrahydrofuran-3-yl)hydrazine exhibits potential biological activities that may include:
- Anti-inflammatory Effects : Studies suggest that derivatives of this compound can inhibit inflammatory pathways, making them candidates for therapeutic agents against inflammatory diseases .
- Neuroprotective Properties : Some derivatives have shown protective effects on neuronal cells, indicating potential applications in neurodegenerative disorders .
Case Study 1: Synthesis of PDE9 Inhibitors
A study demonstrated the successful synthesis of a novel PDE9 inhibitor using (Tetrahydrofuran-3-yl)hydrazine as a key intermediate. The compound exhibited significant potency in enhancing cGMP levels in cellular models, suggesting its potential for treating conditions like heart failure .
Case Study 2: Neuroprotective Agents
Research involving the modification of (Tetrahydrofuran-3-yl)hydrazine led to the development of compounds that showed neuroprotective effects in animal models of Alzheimer's disease. These compounds were able to reduce amyloid-beta plaque formation, a hallmark of the disease .
Wirkmechanismus
The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Isomers and Salt Forms
(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-45-0)
- Molecular Formula : C₄H₁₁ClN₂O
- Molecular Weight : 138.60 g/mol
- Key Differences: This compound is a monohydrochloride salt (1:1 HCl ratio) with a purity of 97% . The absence of a second HCl molecule reduces its acidity and solubility compared to the dihydrochloride form.
- Applications : Used in asymmetric synthesis due to its (S)-configuration .
[(Thiophen-3-yl)methyl]hydrazine hydrochloride (CAS: 1427454-16-7)
Positional Isomers
(Oxolan-2-ylmethyl)hydrazine dihydrochloride
Substituent Variations
(3-Nitrobenzyl)hydrazine dihydrochloride
Salt Stability and Reactivity
Hydrazine dihydrochlorides, including this compound, are generally less stable than their monohydrochloride counterparts due to the weak bonding between two pentavalent nitrogen atoms . However, the dihydrochloride form offers higher solubility in polar solvents, facilitating reactions in aqueous or acidic conditions .
Comparative Data Table
Biologische Aktivität
(Tetrahydrofuran-3-yl)hydrazine dihydrochloride is a compound that combines a tetrahydrofuran ring with a hydrazine functional group. This unique structure endows it with diverse biological activities, making it a subject of interest in various fields such as medicinal chemistry, biochemistry, and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydrazine moiety allows for the formation of covalent bonds with active sites on these targets, leading to inhibition or activation of various biochemical pathways. This interaction can result in significant physiological effects, including modulation of metabolic processes and enzyme activity .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens, although specific mechanisms remain to be fully elucidated.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
- Potential Anticancer Activity : There is emerging evidence that this compound may exhibit cytotoxic effects against cancer cell lines. Studies indicate that it could induce apoptosis through the activation of caspases and modulation of mitochondrial pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in detail:
- Cytotoxicity Studies : A study investigated the cytotoxic effects of the compound on various cancer cell lines. The results demonstrated significant cell death at micromolar concentrations, with IC50 values indicating potent activity against specific cancer types .
- Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that this compound effectively inhibited key metabolic enzymes. This inhibition was associated with altered metabolic profiles in treated cells, suggesting potential applications in metabolic disease management.
- Antimicrobial Activity Evaluation : In vitro tests showed that the compound exhibited antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with cellular metabolism.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hydrazine | N₂H₄ | Simple structure; widely used as a reducing agent |
| Tetrahydrofurfuryl hydrazine | C₅H₉N₂ | Contains a furan ring; used in organic synthesis |
| (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride | C₅H₉ClN₂ | Enantiomer; different biological activity |
This table highlights how this compound's unique cyclic ether structure contributes to its distinct reactivity and biological profile compared to simpler hydrazines.
Q & A
Q. What are the optimal reaction conditions for synthesizing (tetrahydrofuran-3-yl)hydrazine dihydrochloride?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in a reported procedure, this compound was prepared by reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with the hydrazine derivative in acetic acid under nitrogen at 80°C for 3 hours. Triethylamine is often used to neutralize HCl byproducts, followed by purification via column chromatography (30–70% EtOAc/hexane) . Key parameters include:
Q. How can I characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR : Dissolve the compound in D₂O to mitigate HCl interference. The tetrahydrofuran ring protons appear as distinct multiplet signals (δ 3.5–4.0 ppm). Hydrazine NH protons may be broad due to exchange with water .
- X-ray crystallography : Suitable for resolving stereochemistry, especially for chiral derivatives (e.g., enantiomeric separation using Chiralpak columns) .
- Elemental analysis : Confirm stoichiometry of HCl salts (e.g., %Cl content) .
Q. What are the critical handling and storage considerations for this compound?
- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation. Decomposition occurs above 225°C, releasing HCl gas .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
Chiral chromatography (e.g., Chiralpak columns with methanol eluent) resolves enantiomers. Post-separation, polarimetry ([α]D²⁰ = +51.3°) or circular dichroism (CD) quantifies ee. Cross-validate with HPLC using chiral stationary phases .
Q. What mechanistic insights explain its reactivity in heterocyclic synthesis (e.g., pyrazoles or indoles)?
The hydrazine moiety acts as a nucleophile, attacking carbonyl or nitrile groups. For example, in pyrazole synthesis:
- Cyclocondensation : Acetic acid promotes protonation of the nitrile group, facilitating nucleophilic attack by hydrazine to form a 5-membered ring.
- Regioselectivity : Substituents on the tetrahydrofuran ring influence steric and electronic effects. Computational modeling (DFT) can predict transition states .
Q. How should discrepancies in melting points or spectral data be resolved?
- Melting point variations : Use differential scanning calorimetry (DSC) to confirm decomposition temperatures. Differences may arise from polymorphic forms or residual solvents .
- NMR anomalies : Compare with deuterated solvents (e.g., DMSO-d₆ vs. D₂O) to identify solvent-dependent shifts. For complex splitting, employ 2D NMR (COSY, HSQC) .
Q. What strategies improve yield in large-scale syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
